molecular formula C7H2ClN3S B2623497 2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile CAS No. 341967-78-0

2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile

Cat. No. B2623497
CAS RN: 341967-78-0
M. Wt: 195.62
InChI Key: WXPWOOVZWUWAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile (2-CTMP) is a heterocyclic organic compound belonging to the family of thiazoles. It is a five-membered ring with two nitrogen atoms, two carbon atoms, and one chlorine atom. It is a white crystalline solid which is soluble in most organic solvents. 2-CTMP has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a building block for the synthesis of more complex molecules. It has also been used as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase and as an inhibitor of the growth of various bacteria and fungi.

Mechanism of Action

2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. It is also believed to act as an antimicrobial agent by binding to the cell wall of bacteria and fungi, disrupting the cell wall and preventing the growth of the organism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory molecules such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile is a relatively safe and effective reagent for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

The use of 2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile in scientific research has the potential to lead to a number of important discoveries. It could be used to develop new drugs and treatments for a variety of diseases, as well as to create new catalysts for organic synthesis. It could also be used to study the biochemical and physiological effects of thiazoles and other heterocyclic compounds. Additionally, it could be used to explore the potential of this compound as an antimicrobial agent and as an inhibitor of enzymes.

Synthesis Methods

2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile can be synthesized in a two-step process. The first step involves the reaction of 2-chlorothiazole and ethyl chloroformate in the presence of a base such as pyridine. This produces an intermediate compound which is then reacted with formaldehyde and sodium hydroxide in the second step. The resulting product is a white crystalline solid which is then purified by recrystallization.

properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3S/c8-7-11-4-6(12-7)1-5(2-9)3-10/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPWOOVZWUWAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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